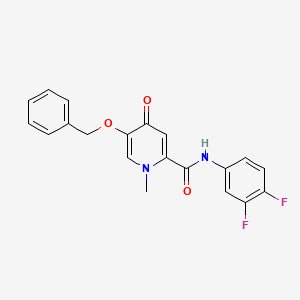
5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(Benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound with significant potential in various fields of scientific research. This compound features a pyridine core structure, a benzyloxy group at position 5, a difluorophenyl group at the nitrogen atom, and a carboxamide group at position 2. Its unique structure makes it a subject of interest for researchers studying its properties, reactions, and applications.
科学的研究の応用
Chemistry:
Used as a building block in organic synthesis for creating complex molecules.
Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Used in biochemical assays to study enzyme kinetics and inhibition.
Medicine:
Explored for its potential pharmacological properties, including anti-inflammatory, analgesic, or anti-cancer activities.
Serves as a lead compound in drug discovery and development programs.
Industry:
Employed in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Utilized in the formulation of specialty chemicals for various applications.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis of 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically starts with the preparation of the pyridine ring. A common precursor is methyl nicotinate, which undergoes a series of reactions including nitration, reduction, and cyclization to form the 1,4-dihydropyridine core.
Functional Group Additions: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and an appropriate catalyst. The difluorophenyl group is attached through an amide bond formation with 3,4-difluoroaniline.
Reaction Conditions: Typical reaction conditions may involve solvents like dichloromethane, catalysts such as trifluoroacetic acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized versions of the laboratory-scale reactions, with considerations for yield, purity, and scalability. Large-scale reactors, continuous flow systems, and automated purification processes ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, primarily affecting the methyl group or the pyridine ring, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzene ring and the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Conditions may involve halogenating agents, nucleophiles, or electrophiles in polar or non-polar solvents.
Major Products Formed: Products depend on the specific reaction and conditions. Oxidation can yield aldehydes or carboxylic acids; reduction can produce alcohols or amines; substitution may lead to halogenated derivatives or other functionalized products.
類似化合物との比較
5-(Methoxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Differs by having a methoxy group instead of a benzyloxy group.
5-(Benzyloxy)-N-(2,3-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Differs by the position of the fluorine atoms on the phenyl ring.
5-(Benzyloxy)-N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Differs by having chlorine atoms instead of fluorine atoms.
Uniqueness: The unique combination of the benzyloxy group and the difluorophenyl group in 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide provides distinct electronic and steric properties. These differences can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for diverse research applications.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3/c1-24-11-19(27-12-13-5-3-2-4-6-13)18(25)10-17(24)20(26)23-14-7-8-15(21)16(22)9-14/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTAVMKUARNLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
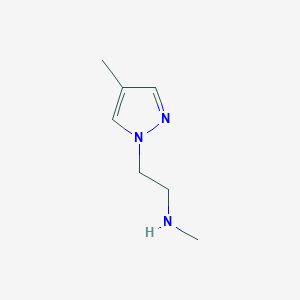
![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)
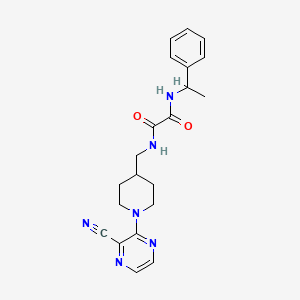
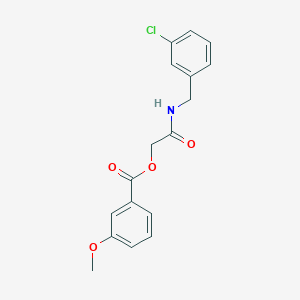
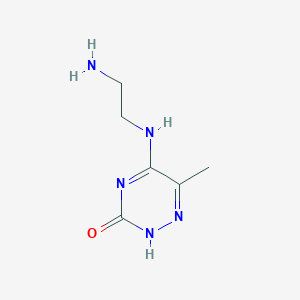
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2719243.png)
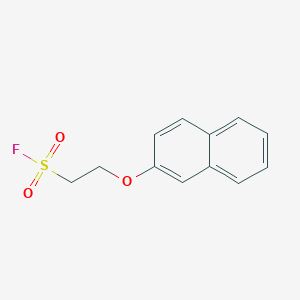
![2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2719245.png)
![4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2719246.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2719248.png)
![(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2719250.png)
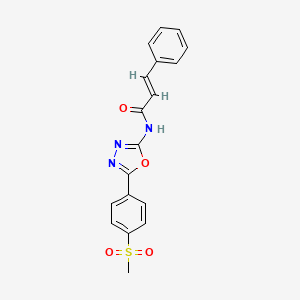
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2719252.png)
